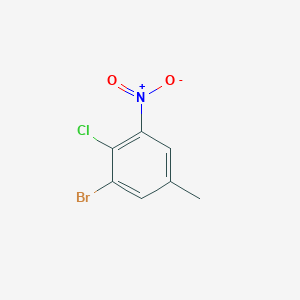
3-Bromo-4-chloro-5-nitrotoluene
Vue d'ensemble
Description
3-Bromo-4-chloro-5-nitrotoluene is an aromatic compound with a benzene ring substituted with bromine, chlorine, nitro, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-nitrotoluene typically involves a multi-step process starting from toluene. The general steps include:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated toluene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom.
Bromination: Finally, the chlorinated nitrotoluene is brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloro-5-nitrotoluene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (nitro, chloro, and bromo), the compound can undergo further electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid in the presence of catalysts such as ferric chloride or sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Major Products
Reduction: 3-Bromo-4-chloro-5-aminotoluene.
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-Bromo-4-chloro-5-hydroxytoluene or 3-Bromo-4-chloro-5-aminotoluene.
Applications De Recherche Scientifique
3-Bromo-4-chloro-5-nitrotoluene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-5-nitrotoluene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-chlorotoluene
- 3-Chloro-4-nitrotoluene
- 2-Bromo-5-nitrotoluene
Uniqueness
3-Bromo-4-chloro-5-nitrotoluene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Propriétés
IUPAC Name |
1-bromo-2-chloro-5-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZTSMMQGYNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277183 | |
| Record name | 1-Bromo-2-chloro-5-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-18-2 | |
| Record name | 1-Bromo-2-chloro-5-methyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89642-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-5-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3298101.png)
![3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B3298103.png)
![N-benzyl-3-methyl-2-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B3298107.png)
![6-(2,3-dihydro-1H-indole-1-sulfonyl)-3-methyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B3298109.png)
![2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one](/img/structure/B3298116.png)
![4-(4-methylbenzenesulfonyl)-8-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298119.png)
![8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298126.png)
![8-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298131.png)
![4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298134.png)
![1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B3298143.png)
![8-(5-bromofuran-2-carbonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298151.png)
![8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298156.png)


